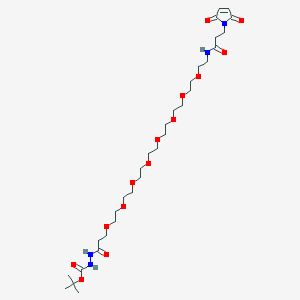

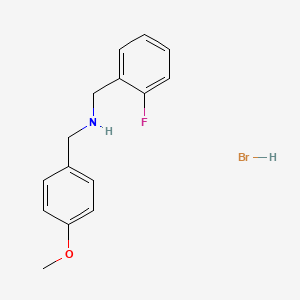

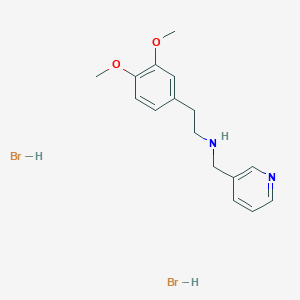

![molecular formula C9H12N2O2 B1379869 6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde CAS No. 1538424-63-3](/img/structure/B1379869.png)

6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde

Descripción general

Descripción

“6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 1538424-63-3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde” can be represented by the InChI Code: 1S/C9H12N2O2/c1-11(4-5-12)9-3-2-8(7-13)6-10-9/h2-3,6-7,12H,4-5H2,1H3 . The molecular weight of this compound is 180.21 .It is stored at a temperature of 4 degrees Celsius . The shipping temperature is normal .

Aplicaciones Científicas De Investigación

Biochemistry Research

In biochemistry, this compound can be utilized as a precursor for synthesizing complex biomolecules. Its aldehyde group is reactive and can form Schiff bases with amino groups, which are often used in enzyme-linked assays or for immobilizing proteins on surfaces .

Pharmacology

Pharmacologically, the compound’s structure suggests potential use in drug design and discovery. The pyridine moiety is a common feature in many drugs, and modifications to the hydroxyethyl and methylamino groups could lead to new pharmacophores with unique biological activities .

Material Science

In material science, the compound’s ability to form coordinated complexes with metals could be explored for creating new catalytic systems or functional materials. Its ligand properties might be useful in developing metal-organic frameworks (MOFs) for gas storage or separation technologies .

Chemical Synthesis

As a building block in chemical synthesis, 6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde could be involved in the formation of heterocyclic compounds. Its reactivity with various nucleophiles and electrophiles can lead to a wide range of derivatives with potential applications in different chemical industries .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods. It might serve as a calibration standard for HPLC or GC-MS due to its distinct chemical properties, aiding in the quantification of similar compounds .

Industrial Applications

Industrially, there could be applications in the development of dyes and pigments. The pyridine ring system is known for its color properties, and further functionalization of this compound could lead to new colorants for textiles or inks .

Environmental Science

This compound might be used in environmental science research, particularly in the study of pyridine derivative degradation under various conditions. Understanding its breakdown products could be vital in assessing its environmental impact and in the development of bioremediation strategies .

Molecular Biology

In molecular biology, the compound could be used in DNA/RNA probe synthesis. The aldehyde group can be linked to nucleic acids or fluorescent tags, creating probes for detecting specific sequences or for studying gene expression .

Propiedades

IUPAC Name |

6-[2-hydroxyethyl(methyl)amino]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(4-5-12)9-3-2-8(7-13)6-10-9/h2-3,6-7,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSKOYWRZGSNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

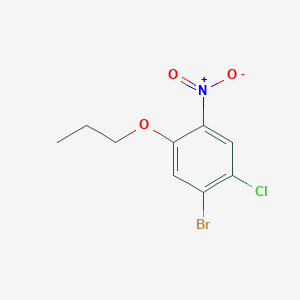

![3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1379786.png)

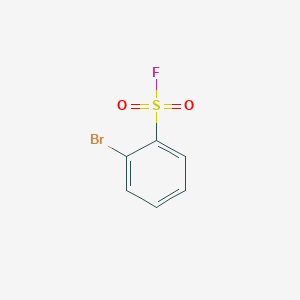

![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)

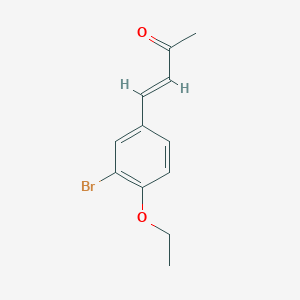

amine hydrobromide](/img/structure/B1379795.png)

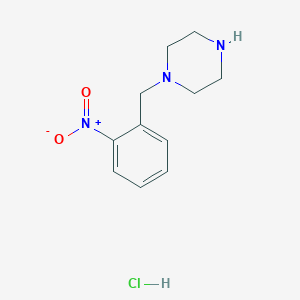

![{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1379798.png)